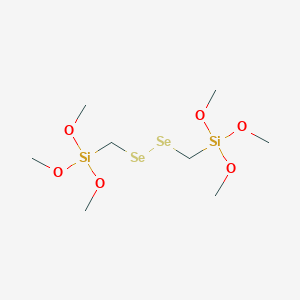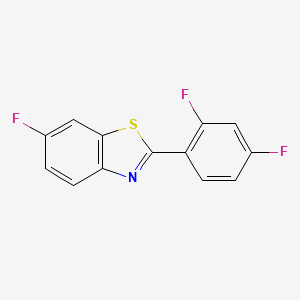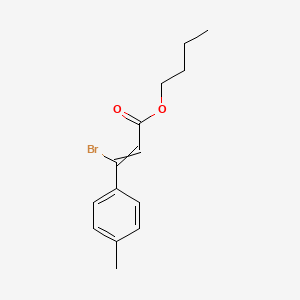
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H9ClN4O3S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Azidation: The amino group is converted to an azido group using sodium azide in an appropriate solvent.
Chlorination: The compound is chlorinated to introduce the chloro groups at specific positions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azido group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with various functional groups replacing the chloro groups.
科学的研究の応用
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules in biological systems. The chloro and sulfonamide groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- N-(3-Azido-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Amino-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Azido-5-chloro-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of both azido and sulfonamide groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
918161-73-6 |
|---|---|
分子式 |
C12H8Cl2N4O3S |
分子量 |
359.2 g/mol |
IUPAC名 |
N-(3-azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S/c13-7-1-3-9(4-2-7)22(20,21)17-8-5-10(14)12(19)11(6-8)16-18-15/h1-6,17,19H |
InChIキー |
WZMVFHZLPDCYOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)



![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)
